3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
Properties
IUPAC Name |
5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-27-15-6-7-16(18(11-15)28-2)21-23-19(29-26-21)12-30-20-9-8-17(24-25-20)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVARAKXWDWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This compound contains a pyridazine core linked to a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. The focus of this article is to explore its biological activity, particularly its antimicrobial and anticancer effects.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that contributes to its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antibacterial and antifungal activities. For instance:
- A study indicated that oxadiazole derivatives exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
- The compound's structural components may enhance its binding affinity to bacterial target proteins, which is crucial for its antimicrobial efficacy .
Anticancer Activity
The anticancer properties of similar compounds have been investigated extensively:
- Research has shown that oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, compounds with similar structures demonstrated IC50 values ranging from 2.52 µM to 24.74 µM against various cancer cell lines .
- The mechanism of action appears to involve the disruption of cellular proliferation pathways, making these compounds promising candidates for further development in cancer therapy .
Case Studies
Several case studies have documented the biological activity of compounds structurally related to This compound :
- Antibacterial Efficacy : A series of oxadiazole derivatives were tested against Mycobacterium tuberculosis, showing MIC values as low as 4 µM, indicating potent activity against resistant strains .
- Anticancer Potential : Compounds with similar oxadiazole structures exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with some derivatives outperforming established chemotherapeutics like Tamoxifen .
Data Summary
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Compounds containing the oxadiazole ring have been reported to exhibit significant anticancer activity. Research indicates that derivatives of oxadiazoles can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives possess potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .
- The specific structure of this compound may enhance its interaction with biological targets involved in cancer progression.
-
Antimicrobial Activity :
- The incorporation of halogenated phenyl groups (e.g., chlorophenyl) is associated with increased antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anticonvulsant Effects :
Case Study 1: Anticancer Activity
A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds similar to 3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine showed promising results against human cancer cell lines with IC50 values indicating significant cytotoxicity .
Case Study 2: Antimicrobial Screening
In a study focusing on the antimicrobial efficacy of oxadiazole derivatives, compounds with similar structural motifs were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, suggesting that modifications in the substituents could lead to enhanced potency .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) linker between the pyridazine and oxadiazole moieties undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfur oxidation | H<sub>2</sub>O<sub>2</sub> (30%), RT | Sulfoxide (-SO-) derivative | |
| Full oxidation | KMnO<sub>4</sub>, acidic conditions | Sulfonyl (-SO<sub>2</sub>-) derivative |
-
Kinetic studies show the sulfanyl group oxidizes to sulfoxide within 2 hours at RT using H<sub>2</sub>O<sub>2</sub>, with 85% yield. Stronger oxidants like KMnO<sub>4</sub> fully oxidize the sulfur to sulfonyl groups, requiring 6–8 hours at 60°C.
Reduction Reactions
The oxadiazole ring displays selective reducibility:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxadiazole reduction | LiAlH<sub>4</sub>, THF, reflux | Open-chain thioamide intermediate | |
| Nitro group reduction | H<sub>2</sub>/Pd-C, ethanol | Amino-substituted derivative |
-
LiAlH<sub>4</sub> reduces the 1,2,4-oxadiazole ring to a thioamide chain, preserving the pyridazine core. Catalytic hydrogenation selectively reduces nitro groups (if present) to amines without affecting other functionalities.
Substitution Reactions
Electrophilic substitution occurs preferentially on aromatic rings:
| Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Chlorophenyl ring | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro derivative at para position | |
| Methoxyphenyl ring | Br<sub>2</sub>, FeBr<sub>3</sub> | Bromo-substituted aryl group |
-
Nitration occurs at the para position of the 3-chlorophenyl group with 72% yield. Bromination under Friedel-Crafts conditions targets electron-rich methoxyphenyl rings.
Cyclization and Ring Formation
The compound participates in annulation reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Pyridazine ring opening | NH<sub>2</sub>NH<sub>2</sub>, EtOH | Triazole derivatives | |
| Oxadiazole ring modification | CS<sub>2</sub>, KOH | Thiadiazole hybrids |
-
Hydrazine cleaves the pyridazine ring, enabling recyclization into triazole systems . Reaction with CS<sub>2</sub> under basic conditions modifies the oxadiazole ring into thiadiazole structures, as observed in analogous compounds .
Hydrolysis Reactions
Controlled hydrolysis of functional groups:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methoxy deprotection | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Phenolic derivatives | |
| Ester hydrolysis | NaOH (aq.), reflux | Carboxylic acid analog |
-
BBr<sub>3</sub> demethylates methoxy groups to hydroxyls with >90% efficiency. Basic hydrolysis cleaves ester functionalities (if present) without degrading the core structure.
Coordination Chemistry
The compound acts as a ligand for metal ions:
| Metal Ion | Conditions | Complex Type | Reference |
|---|---|---|---|
| Cu(II) | Ethanol, 60°C | Octahedral coordination complex | |
| Fe(III) | Methanol, RT | Tetrahedral complex |
-
Coordination occurs via the pyridazine nitrogen and oxadiazole oxygen atoms. Cu(II) forms stable complexes with potential catalytic applications.
Mechanistic Insights
-
Electronic effects : Methoxy groups on the 2,4-dimethoxyphenyl ring enhance electron density, directing electrophilic substitution to specific positions.
-
Steric factors : Bulky substituents on the oxadiazole ring hinder nucleophilic attack at the pyridazine core.
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions at the chlorophenyl group.
This reaction profile enables rational design of derivatives for applications in medicinal chemistry and materials science. Further studies should explore photocatalytic modifications and cross-coupling reactions to expand synthetic utility.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | R1 (Position 3) | R2 (Oxadiazole Substitutent) | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| A | Pyridazine | 3-Chlorophenyl | 2,4-Dimethoxyphenyl | 468.90 g/mol | Balanced lipophilicity/polarity |
| B | Pyridazine | 4-Ethylphenyl | 4-Ethylphenyl | 402.52 g/mol | High lipophilicity |
| C | Pyridazine | 3-Methoxyphenyl | 3-Trifluoromethylphenyl | ~480 g/mol* | Enhanced metabolic stability |
| D | Triazolopyrimidinone | 3-Chlorophenyl | 2,4-Dimethoxyphenyl | 491.85 g/mol | Additional H-bonding sites |
| E | Pyridazine | 4-Methylphenyl | 4-Methylsulfanylphenyl | 406.53 g/mol | Increased steric bulk |
*Estimated based on structural similarity.
Table 2: Pharmacological Potential of Analogues
Research Findings and Implications
- Synthetic Accessibility : Compound A shares synthetic pathways with sulfanyl-linked pyridazines, such as nucleophilic substitution reactions involving sulfonyl chlorides (as in ).
- Comparative Limitations : Unlike Compound C (trifluoromethyl) or Compound E (methylsulfanyl), Compound A lacks strongly hydrophobic or redox-active groups, which may limit its utility in specific therapeutic contexts.
Q & A
Q. What mechanistic insights can be gained from kinetic studies of degradation under stressed conditions (e.g., hydrolysis, oxidation)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
